molecular formula C11H8ClFN2O2 B11858811 6-Chloro-5-fluoro-3-((Z)-2-nitro-propenyl)-1H-indole CAS No. 1458665-11-6

6-Chloro-5-fluoro-3-((Z)-2-nitro-propenyl)-1H-indole

Cat. No.: B11858811
CAS No.: 1458665-11-6
M. Wt: 254.64 g/mol
InChI Key: WLICIRKRCWJTQD-KXFIGUGUSA-N
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Description

(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-fluoroindole, which serves as the core structure.

    Nitroalkene Formation: The nitroalkene moiety is introduced through a reaction between 2-nitropropane and an appropriate aldehyde under basic conditions to form 2-nitroprop-1-en-1-yl.

    Coupling Reaction: The final step involves coupling the nitroalkene with the indole core under specific conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted indole derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-nitroprop-1-en-1-ylbenzene: Similar nitroalkene structure but with a benzene ring instead of an indole core.

    1-Phenyl-2-nitropropene: Another nitroalkene with a phenyl group, used in similar synthetic applications.

Uniqueness

(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to its combination of chloro, fluoro, and nitro substituents on an indole core

Properties

CAS No.

1458665-11-6

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

6-chloro-5-fluoro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole

InChI

InChI=1S/C11H8ClFN2O2/c1-6(15(16)17)2-7-5-14-11-4-9(12)10(13)3-8(7)11/h2-5,14H,1H3/b6-2-

InChI Key

WLICIRKRCWJTQD-KXFIGUGUSA-N

Isomeric SMILES

C/C(=C/C1=CNC2=CC(=C(C=C21)F)Cl)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CNC2=CC(=C(C=C21)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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